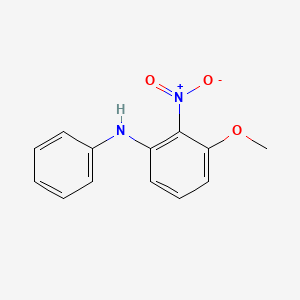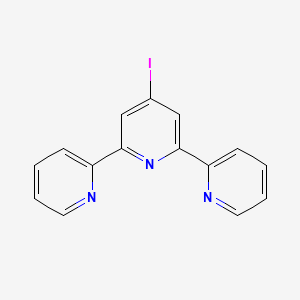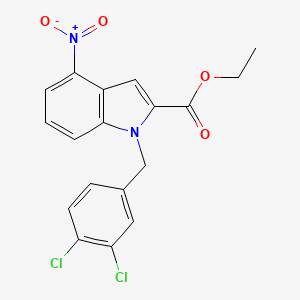
Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole class of compounds It is characterized by the presence of a nitro group at the 4-position and a carboxylate ester group at the 2-position of the indole ring, along with a 3,4-dichlorobenzyl substituent at the 1-position
Métodos De Preparación
The synthesis of Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the indole core using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxylate Ester: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid using ethanol and a catalytic amount of sulfuric acid.
Attachment of the 3,4-Dichlorobenzyl Group: The final step involves the alkylation of the indole nitrogen with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The 3,4-dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding amino derivative, carboxylic acid, and substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular signaling pathways and leading to therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 1-(3,4-dichlorobenzyl)-4-nitro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate: This compound has a piperidine ring instead of an indole ring, leading to different chemical and biological properties.
Ethyl 1-(3,4-dichlorobenzyl)-3-piperidinecarboxylate: Similar to the previous compound but with a different substitution pattern on the piperidine ring.
1,2,4-Triazole Derivatives: These compounds share the dichlorobenzyl group but have a triazole ring instead of an indole ring, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and carboxylate ester groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl 1-[(3,4-dichlorophenyl)methyl]-4-nitroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-2-26-18(23)17-9-12-15(4-3-5-16(12)22(24)25)21(17)10-11-6-7-13(19)14(20)8-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRMPRXXGFVIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
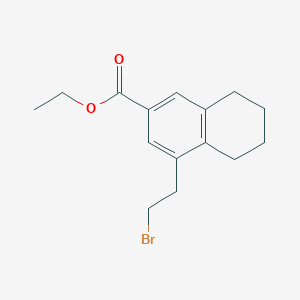
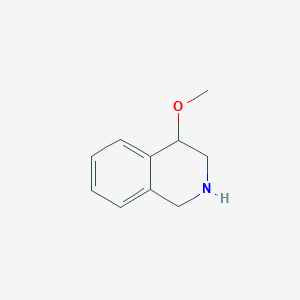
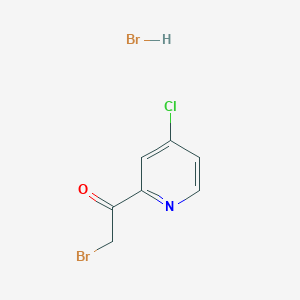
![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)
![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)
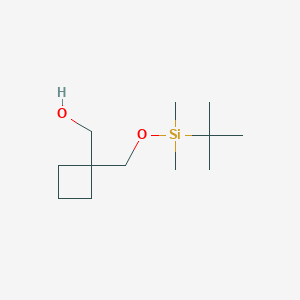
![[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol](/img/structure/B3252921.png)
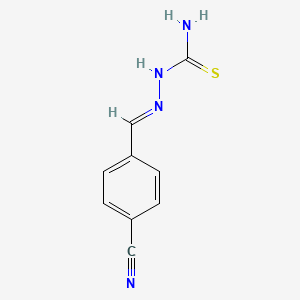
![(5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(2-chloro-4-(1H-pyrazol-1-yl)phenyl)Methanone](/img/structure/B3252933.png)

